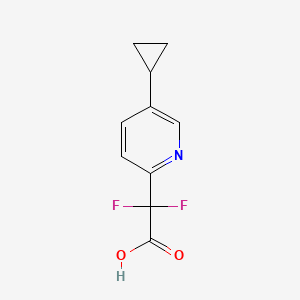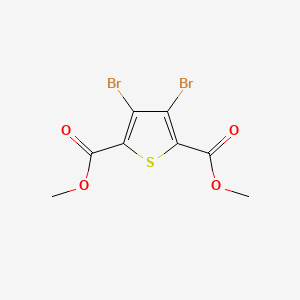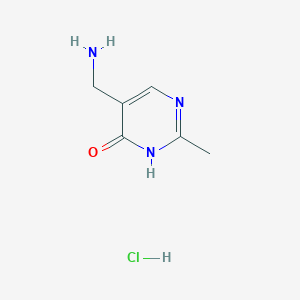
Ethyl 6-bromo-4-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-bromo-4-methoxynicotinate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4-methoxynicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-methoxynicotinate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to minimize byproducts and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 6-bromo-4-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 6-azido-4-methoxynicotinate, while Suzuki–Miyaura coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
Ethyl 6-bromo-4-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 6-bromo-4-methoxynicotinate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the reagents used .
類似化合物との比較
Similar Compounds
Methyl 5-bromo-6-methoxynicotinate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Methyl 6-bromo-2-methoxynicotinate: Another similar compound with the methoxy group at the 2nd position instead of the 4th position.
Methyl 6-bromonicotinate: A simpler analog without the methoxy group.
Uniqueness
Ethyl 6-bromo-4-methoxynicotinate is unique due to the specific positioning of the bromine and methoxy groups on the nicotinic acid framework
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
ethyl 6-bromo-4-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-5-11-8(10)4-7(6)13-2/h4-5H,3H2,1-2H3 |
InChIキー |
KPHGELPIOPDCRR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


